molecular formula C30H36N4O3S B608571 Lifarizine methanesulfonate CAS No. 130565-83-2

Lifarizine methanesulfonate

Cat. No.: B608571
CAS No.: 130565-83-2
M. Wt: 532.7
InChI Key: CGPIUYHUELMXMK-UHFFFAOYSA-N
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Description

Lifarizine methanesulfonate is a sodium-calcium channel modulator that reduces ischemic brain damage.

Scientific Research Applications

1. Kinetic Study of Chalcopyrite Dissolution

Lifarizine methanesulfonate's relevance in scientific research is highlighted by its use in the kinetic study of chalcopyrite dissolution with iron(III) chloride in methanesulfonic acid. This study examined the leaching kinetics and the characterisation of solid residues from leach tests, focusing on a chalcopyrite-rich ore sample (Hidalgo et al., 2018).

2. Chalcopyrite Leaching with Methanesulfonic Acid and Hydrogen Peroxide

Another study explored methanesulfonic acid (MSA) in leaching copper from chalcopyrite. MSA, a strong acid with higher solubility for various metals, demonstrated high copper extraction efficiency, especially when used with hydrogen peroxide as an oxidant (Ahn, Wu, & Lee, 2019).

3. Electrochemical Analysis of Propargyl Methanesulfonate

In electrochemistry, propargyl methanesulfonate (PMS) was studied as an electrolyte additive to enhance the interfacial performance between electrolyte and spinel lithium titanate electrodes. PMS improved cyclability in Li/LTO cells and influenced the formation of a solid electrolyte interface, highlighting its potential in battery technology (Wang, Wang, Li, & Zhang, 2017).

4. Comparative Kinetic Study Using Alternative Oxidants in Methanesulfonic Acid System

Methanesulfonic acid was also proven to be an alternative lixiviant for copper leaching from chalcopyrite, with various oxidants like dichromate and nitrate. These oxidants achieved high copper extraction in methanesulfonic acid, indicating the acid's effectiveness and sustainability in leaching processes (Ahn, Wu, & Lee, 2021).

5. Pharmacokinetics of Colistin Methanesulfonate in Continuous Venovenous Hemodiafiltration

In the medical field, a study on the pharmacokinetics of colistin methanesulfonate (CMS) in critically ill patients receiving continuous venovenous hemodiafiltration illustrated its importance. This study provided insights into the dosing and effectiveness of CMS, a vital defense against multidrug-resistant bacteria (Li et al., 2005).

Properties

CAS No.

130565-83-2

Molecular Formula

C30H36N4O3S

Molecular Weight

532.7

IUPAC Name

1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine;methanesulfonic acid

InChI

InChI=1S/C29H32N4.CH4O3S/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;1-5(2,3)4/h3-16,28H,17-21H2,1-2H3,(H,30,31);1H3,(H,2,3,4)

InChI Key

CGPIUYHUELMXMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lifarizine methanesulfonate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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